Pyridostatin (PDS) is a synthetic small molecule belonging to the N,N’-bis(quinolinyl)pyridine-2,6-dicarboxamide family [, ]. It has garnered significant interest in scientific research due to its high selectivity and affinity for G-quadruplex (G4) structures [, ]. These structures are non-canonical secondary structures formed in guanine-rich DNA and RNA sequences that play important roles in various biological processes, including gene regulation, telomere maintenance, and DNA replication [, , , , , , ]. PDS acts by stabilizing G4s, thereby influencing their biological functions and making them a potential target for therapeutic intervention in various diseases, including cancer [, , , , , , , , ].
Future Directions
Development of more potent and selective G4 ligands: Exploring chemical modifications to enhance its binding affinity and selectivity for specific G4 structures [].
Elucidating the precise molecular mechanisms: Investigating the downstream effects of G4 stabilization by Pyridostatin in different biological contexts [, , ].
Investigating its therapeutic potential: Evaluating its efficacy and safety in preclinical and clinical studies for various diseases, potentially in combination with other therapies [, , , , ].
Exploring its role in regulating gene expression: Identifying and characterizing Pyridostatin-targeted genes and pathways involved in various cellular processes [, , , , , , , ].
Developing novel tools for G4 research: Utilizing Pyridostatin and its derivatives for developing new methods for detecting, visualizing, and manipulating G4 structures in vitro and in vivo [, , , , , , ].
Related Compounds
Carboxypyridostatin (cPDS)
Compound Description: Carboxypyridostatin (cPDS) is a derivative of pyridostatin (PDS) discovered through in situ click chemistry. Unlike PDS, which interacts with both DNA and RNA G-quadruplexes (G4s), cPDS exhibits high molecular specificity for RNA G4s over DNA G4s. [, ] This selectivity makes cPDS a valuable tool for investigating the role of RNA G4s in biological processes. []
Relevance: cPDS is structurally similar to pyridostatin but incorporates a carboxyl group, resulting in preferential targeting of RNA G4s. This difference in selectivity highlights the impact of subtle structural modifications on the binding properties of G4 ligands. [, ]
Quarfloxin
Compound Description: Quarfloxin is a G4-binding ligand that has been studied for its potential as an anticancer therapeutic. Similar to pyridostatin, it has demonstrated the ability to affect gene expression by interacting with G4 motifs. []
Relevance: While not structurally related to pyridostatin, Quarfloxin shares a common mechanism of action by targeting G4 motifs, particularly those found in the promoter regions of genes. This shared targeting mechanism underscores the importance of G4 structures as potential therapeutic targets. []
Phen-DC3
Compound Description: Phen-DC3 is a G-quadruplex (G4) stabilizing compound. It has been investigated for its ability to bind and stabilize G4 structures formed by intermolecular interactions between guanine-rich DNA strands. [] Compared to other G4 ligands, Phen-DC3 exhibits a relatively moderate enhancement in intermolecular G4 formation. [] It has also been shown to induce conformational changes in human telomeric G-quadruplexes, similar to pyridostatin. []
Relevance: Phen-DC3, while not structurally similar to pyridostatin, shares a common target in G4 structures. Studies comparing their effects on intermolecular G4 formation and their ability to induce conformational changes in human telomeric G-quadruplexes highlight the diverse pharmacological profiles of G4 ligands. [, ]
TMPyP4
Compound Description: TMPyP4 is a cationic porphyrin known for its ability to bind and stabilize G-quadruplexes (G4s). It has been widely studied for its potential anticancer activity. [, ] Similar to pyridostatin, TMPyP4 has been shown to induce cytotoxicity in cancer cells, likely through its interaction with G4 structures. []
Relevance: TMPyP4, although structurally distinct from pyridostatin, shares a common mechanism of action by targeting G4 structures and affecting cell viability. This shared targeting highlights the potential of G4 ligands as anticancer agents. [, ]
Telomestatin
Compound Description: Telomestatin is a natural product known for its high affinity and selectivity for G-quadruplexes (G4s), particularly those found in telomeric regions. It exhibits potent anticancer activity by inhibiting telomerase and inducing apoptosis in cancer cells. []
Relevance: Although structurally different from pyridostatin, telomestatin shares a common target in G4 structures and displays anticancer properties. The development of telomestatin derivatives, such as the oxazole telomestatin derivative L2H2-6OTD, further emphasizes the potential of G4 ligands as therapeutic agents. []
Oxazole Telomestatin Derivative (L2H2-6OTD)
Compound Description: L2H2-6OTD is an oxazole derivative of the G-quadruplex (G4) ligand telomestatin. It exhibits high affinity for human telomeric G4 structures and is a potent inhibitor of the Bloom helicase (BLM)-mediated unfolding of these structures. []
Relevance: Despite structural differences with pyridostatin, L2H2-6OTD shares a similar ability to bind to G4s and inhibit their unwinding by BLM, highlighting a shared mechanism in modulating G4 dynamics. []
BRACO-19
Compound Description: BRACO-19 is a synthetic acridine compound known for its high affinity and selectivity for G-quadruplexes (G4s). It has been extensively studied for its anticancer properties, demonstrating the ability to inhibit telomerase activity and induce apoptosis in cancer cells. [, , ]
Relevance: Although structurally distinct from pyridostatin, BRACO-19 shares a common target in G4 structures and displays comparable anticancer properties. Notably, the combination of BRACO-19 with the oncolytic adenovirus dl922-947 has shown synergistic anticancer effects, further underscoring the potential of G4-targeting strategies in cancer therapy. [, , ]
5-Aza-2'-deoxycytidine
Compound Description: 5-Aza-2'-deoxycytidine is a DNA methyltransferase inhibitor that affects the methylation status of DNA. It has been shown to influence the formation of G-quadruplexes (G4s), potentially by altering the accessibility of G-rich sequences. []
Relevance: While not structurally related to pyridostatin, 5-Aza-2'-deoxycytidine indirectly affects G4 formation through its impact on DNA methylation. This highlights the interplay between DNA modifications and the formation of secondary structures like G4s. []
Source and Classification
Pyridostatin, chemically known as N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide, is classified as a G-quadruplex stabilizer. It was designed to interact specifically with G-quadruplexes, which are four-stranded DNA or RNA structures formed in guanine-rich sequences. The design of pyridostatin is based on the need for a molecule that can adapt to the diverse structural forms of G-quadruplexes while maintaining a flat conformation that allows for effective π–π interactions with guanine tetrads.
Synthesis Analysis
The synthesis of pyridostatin involves several steps that typically include the following:
Starting Materials: The central scaffold is derived from either chelidamic acid or pyridine-2,6-dicarbonyl dichloride.
Reactions:
The initial step involves the reaction of the central scaffold with thionyl chloride, followed by quenching with methanol to yield key intermediates.
Functionalization occurs through a Mitsunobu reaction, which allows for the introduction of various side chains to enhance binding properties.
Final products are obtained by coupling pyridine-based building blocks with quinoline-based building blocks, yielding pyridostatin in yields ranging from 22% to 93% depending on the specific reaction conditions employed.
Molecular Structure Analysis
Pyridostatin’s molecular structure is characterized by its N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide framework. Key features include:
Flat Conformation: This allows effective interaction with G-quadruplexes.
Hydrogen Bonding: Internal hydrogen bonding contributes to structural stability.
Aromatic Surface: The electronic density of the aromatic rings facilitates strong π–π stacking interactions with guanine bases.
The compound's ability to adopt various conformations makes it particularly effective at binding diverse G-quadruplex structures found in human genomic DNA.
Chemical Reactions Analysis
Pyridostatin primarily engages in non-covalent interactions with nucleic acids, specifically targeting G-quadruplexes. The key reactions include:
Binding to G-Quadruplexes: Pyridostatin stabilizes these structures by competing with telomere-associated proteins, leading to telomere dysfunction.
Induction of DNA Damage: Upon binding, it can cause replication and transcription-dependent DNA damage, activating cellular stress responses and leading to cell cycle arrest.
Mechanism of Action
The mechanism of action of pyridostatin involves several critical steps:
G-Quadruplex Stabilization: Pyridostatin binds to G-quadruplex structures within telomeric regions and other genomic loci.
Induction of DNA Damage: This binding prevents the unwinding necessary for replication and transcription, resulting in double-strand breaks and activation of DNA damage response pathways.
Cell Cycle Arrest: The resultant DNA damage triggers checkpoints that halt cell division, effectively inducing growth arrest in cancer cells.
Physical and Chemical Properties Analysis
Pyridostatin exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 382.4 g/mol.
Solubility: Soluble in dimethyl sulfoxide and other organic solvents but limited solubility in water.
Stability: Stable under physiological conditions but sensitive to extreme pH levels.
These properties influence its bioavailability and efficacy as a therapeutic agent.
Applications
Pyridostatin has significant potential applications in scientific research and medicine:
Cancer Therapy: Its ability to induce telomere dysfunction positions it as a candidate for targeting cancer cells, particularly those that rely on telomere maintenance for proliferation.
G-Quadruplex Research: Pyridostatin serves as a valuable tool for studying G-quadruplex structures in biological systems, aiding in the understanding of their roles in gene regulation and stability.
Drug Development: Ongoing research aims to develop pyridostatin analogs with enhanced potency or specificity for therapeutic use against various cancers.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Amastatin is a slow, tight binding, competitive aminopeptidase (AP) inhibitor, first described as an inhibitor of human serum AP-A (glutamyl AP; IC50 = 0.54 μg/ml) but not of AP-B (arginine AP). It also inhibits AP-N (AP-M, alanyl AP; Ki = 20-200 nM), leucyl-cystinyl AP (Ki = 20-220 nM), and endoplasmic reticulum AP 1 (Ki = 41.8 μM). Amastatin is without effect on trypsin, papain, chymotrypsin, elastase, pepsin, or thermolysin.
Btk inhibitor 1R enantiomer Hcl is a pyrazolo[3,4-d]pyrimidine derivative as a Btk kinase inhibitor.IC50 value:Target: BtkFrom PCT Int. Appl. (2012), WO 2012158843 A2 20121122.
Fluconazole (hydrate) is a triazole antifungal drug used in the treatment and prevention of superficial and systemic fungal infections.Target: AntifungalFluconazole (hydrate) is the hydrate salt form of fluconazole, which is a triazole antifungal intended for oral treatment of superficial and systemic mycoses. In tests done in standard mycological media, the compound had minimal inhibitory concentrations against pathogenic Candida species that were usually in excess of 100 mg/l. Fluconazole inhibited branching and hyphal development in C. albicans at concentrations as low as 10(-6) M (0.3 mg/l), but miconazole and ketoconazole were still active in these tests at concentrations 100 times lower than this [1]. Oral fluconazole was not associated with a significantly increased risk of birth defects overall or of 14 of the 15 specific birth defects of previous concern. Fluconazole exposure may confer an increased risk of tetralogy of Fallot [2]. Fluconazole is predicted to be ineffective against Cryptococcus gattii in the koala as a sole therapeutic agent administered at 10 mg/kg p.o. every 12 h [3].Clinical indications: Balanitis; Candida infection; Cryptococcus infection; Cryptococcus neoformans meningitis; Dermatomycosis; Female genital tract infection; Fungal infection; Fungal respiratory tract infection; Fungal urinary tract infection; Prophylaxis; Tinea capitis; Tinea corporis; Tinea cruris; Tinea pedis .Toxicity: Symptoms of overdose include hallucinations and paranoid behavior.